The synthesis of OL-135 involves several key steps, primarily utilizing established organic synthesis techniques. The compound can be synthesized through a series of reactions that include:
The synthesis has been optimized to achieve high yields and purity, with techniques such as thin-layer chromatography (TLC) used for monitoring progress .
The molecular structure of OL-135 can be described by its chemical formula . Key structural features include:
X-ray crystallography studies have provided detailed insights into its three-dimensional conformation, revealing specific interactions with the FAAH active site that stabilize the compound within the enzyme .
Property | Value |
---|---|
Molecular Weight | 290.38 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
OL-135 undergoes specific chemical reactions when interacting with FAAH. The mechanism involves:
This reversible binding mechanism is crucial for its function as an inhibitor.
The mechanism of action for OL-135 primarily revolves around its inhibition of FAAH activity. By inhibiting this enzyme, OL-135 increases endogenous levels of anandamide, leading to enhanced analgesic effects.
Key points include:
Relevant analyses confirm that OL-135 exhibits favorable pharmacokinetic properties suitable for therapeutic applications .
OL-135 has significant scientific applications, particularly in pharmacology and neuroscience:
Fatty Acid Amide Hydrolase (FAAH) is a membrane-bound serine hydrolase enzyme that serves as the primary catabolic regulator of endogenous fatty acid amides, notably the endocannabinoid anandamide (AEA). FAAH hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling at cannabinoid receptors (CB1/CB2) and transient receptor potential vanilloid 1 (TRPV1) channels [1] [3]. This enzymatic degradation directly modulates the spatiotemporal dynamics of endocannabinoid-mediated neurotransmission. FAAH exhibits a distinct tissue distribution pattern, with high expression in the liver, kidney, and specific brain regions (e.g., cortex, hippocampus, cerebellum), aligning with its role in regulating pain, emotion, and cognition [3] [4]. Unlike direct cannabinoid receptor agonists, FAAH inhibition prolongs endogenous AEA signaling only in activated pathways, providing temporal and spatial precision in neuromodulation [4] [9].
Table 1: Key Components of the Endocannabinoid System Relevant to FAAH Inhibition
Component | Function | Effect of FAAH Inhibition |
---|---|---|
Anandamide (AEA) | Endogenous agonist for CB1, CB2, TRPV1 receptors | Increased synaptic concentrations and prolonged signaling |
2-AG | Primary endogenous CB1/CB2 agonist | Minimally affected by FAAH-specific inhibitors |
CB1 Receptors | G-protein coupled receptors; abundant in CNS | Enhanced AEA-mediated activation |
TRPV1 Channels | Nociceptive ion channels modulated by AEA | Variable effects depending on AEA concentration |
NAPE-PLD | Biosynthetic enzyme for AEA | Upregulated in neuropathic states; enhanced substrate supply |
The therapeutic rationale for FAAH inhibition stems from clinical evidence linking endocannabinoid deficiency to pathological conditions, including neuropathic pain, anxiety, and inflammation [1] [8] [9]. Preclinical studies demonstrate that FAAH knockout mice or pharmacological FAAH inhibition elevates central AEA levels by 3–10 fold, producing analgesic and anxiolytic effects without the psychomotor side effects (e.g., catalepsy, hyperphagia) associated with direct CB1 agonists like THC [1] [5] [8]. Neuropathic pain models reveal that FAAH expression and activity increase in pain-processing regions like the insular cortex, contributing to mechanical allodynia [1]. By selectively amplifying AEA signaling in hyperactive neural circuits, FAAH inhibitors circumvent the systemic overstimulation that limits conventional cannabinoid therapeutics [4] [9]. This approach is particularly relevant for disorders like treatment-resistant neuropathic pain, where opioids and anti-inflammatories show limited efficacy and significant adverse effects [1] [8].
OL-135 (1-oxo-1-[5-(2-pyridyl)-2-yl]-7-phenylheptane) emerged in the mid-2000s as a foundational, reversible FAAH inhibitor with high selectivity and CNS penetrance. Developed through structure-activity relationship (SAR) studies of α-ketoheterocycle derivatives, OL-135 features a keto-oxazolopyridine scaffold optimized for FAAH binding [4] [6] [10]. Its design exploited FAAH’s unique catalytic mechanism involving a Ser-Ser-Lys triad, where the electrophilic carbonyl of OL-135 forms a reversible hemiketal adduct with the nucleophilic serine residue (Ser241) [4] [10]. Unlike earlier irreversible inhibitors (e.g., URB597), OL-135 exhibits competitive, reversible kinetics with an IC50 of 5–10 nM against rat FAAH and >100-fold selectivity over other serine hydrolases (e.g., monoacylglycerol lipase) [6] [10]. This pharmacological profile established OL-135 as a versatile tool compound for validating FAAH as a therapeutic target across multiple disease models [2] [6].
Table 2: Pharmacological Profile of Select FAAH Inhibitors
Inhibitor | Mechanism | FAAH IC50 | Selectivity | Key Clinical Applications |
---|---|---|---|---|
OL-135 | Reversible | 5–10 nM | >100-fold over serine hydrolases | Neuropathic pain, anxiety disorders |
URB597 | Irreversible | 4.6 nM | Moderate (inhibits MAGL at high doses) | Pain, depression |
PF-3845 | Irreversible | 2.8 nM | >1000-fold | Spinal cord injury pain (limited efficacy) |
BIA 10-2474 | Irreversible | 26 nM | Low (off-target activity) | Withdrawn (safety concerns) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4